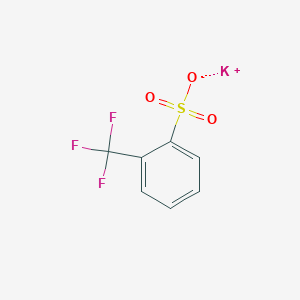

Potassium 2-(trifluoromethyl)benzenesulfonate

Overview

Description

Synthesis Analysis

The synthesis of Potassium 2-(trifluoromethyl)benzenesulfonate involves the preparation of potassium and rubidium salts of substituted benzenesulfonates. The structures of these salts were determined using single-crystal X-ray diffraction techniques.Molecular Structure Analysis

The molecular formula of Potassium 2-(trifluoromethyl)benzenesulfonate is C7H4F3KO4S. The InChI key is YMZUKGOWUROXET-UHFFFAOYSA-M .Chemical Reactions Analysis

Potassium 2-(trifluoromethyl)benzenesulfonate is commonly used as a reagent in organic synthesis. It is a versatile compound with a wide range of applications in the fields of biochemistry, pharmacology, and medicine.Physical And Chemical Properties Analysis

Potassium 2-(trifluoromethyl)benzenesulfonate is a white solid that is soluble in water. It has a molecular weight of 264.27 g/mol .Scientific Research Applications

Synthesis and Structures of Potassium and Rubidium Arenesulfonates : This study involves the preparation of potassium and rubidium salts of substituted benzenesulfonates, including the likes of Potassium 2-(trifluoromethyl)benzenesulfonate. The structures of these salts were determined using single-crystal X-ray diffraction techniques (Gunderman & Squattrito, 1994).

The Mechanism of the Alkaline Fusion of Benzenesulfonic Acid : This paper explores the reaction mechanisms involving benzenesulfonic acid, which is closely related to Potassium 2-(trifluoromethyl)benzenesulfonate. The study provides insights into the reaction processes and mechanisms of benzenesulfonate derivatives (OaeShigeru et al., 1966).

Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines : This research reports the preparation of potassium salts of 4-substituted aminoazo-benzenesulfonic acids, demonstrating the potential applications of benzenesulfonate derivatives in producing compounds with biological activity (Kažemėkaitė et al., 2002).

Synthesis and Structural Characterization of 1,2‐Benzenedisulfonate Complexes : This paper details the reaction of potassium 1,2-benzenedisulfonate with various metal chlorides, yielding complexes suitable for X-ray determination. This study showcases the versatility of benzenedisulfonate derivatives in forming coordination polymers with metals (Deacon et al., 2009).

Mechanisms of Dye Incorporation into Potassium Sulfate : This study examines how potassium sulfate crystals interact with sulfonated aromatic compounds like benzenesulfonates, providing insights into the adsorption and surface binding capacities of these compounds (Carter et al., 2007).

Trifluoromethyl Benzoate A Versatile Trifluoromethoxylation Reagent

: This research introduces Trifluoromethyl benzoate as a reagent, highlighting the use of potassium cations in stabilizing anions derived from similar compounds, which is relevant to understanding the reactivity of potassium benzenesulfonates (Zhou et al., 2018).

Safety and Hazards

Potassium 2-(trifluoromethyl)benzenesulfonate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has the following hazard statements: H302;H315;H320;H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting it in eyes, on skin, or on clothing .

properties

IUPAC Name |

potassium;2-(trifluoromethyl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O3S.K/c8-7(9,10)5-3-1-2-4-6(5)14(11,12)13;/h1-4H,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZUKGOWUROXET-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3KO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 2-(trifluoromethyl)benzenesulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2-amino-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1445821.png)

![3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride](/img/structure/B1445836.png)

![2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1445839.png)